molecular formula C11H8INO B1396873 3-Iodo-2-phenoxypyridine CAS No. 754214-57-8

3-Iodo-2-phenoxypyridine

Cat. No.: B1396873
CAS No.: 754214-57-8
M. Wt: 297.09 g/mol
InChI Key: JVVIVAQZNSROHX-UHFFFAOYSA-N
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Description

3-Iodo-2-phenoxypyridine is a heterocyclic organic compound with the molecular formula C11H8INO. It is characterized by the presence of an iodine atom at the third position and a phenoxy group at the second position of the pyridine ring. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-phenoxypyridine typically involves the iodination of 2-phenoxypyridine. One common method is the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require the presence of a catalyst to enhance the reaction efficiency .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction parameters and yields. This method often employs hypervalent iodine(III) reagents to facilitate the iodination process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-phenoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Iodo-2-phenoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and phenoxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Iodo-phenoxypyridine
  • 4-Iodo-phenoxypyridine
  • 3-Iodo-pyridine

Comparison: 3-Iodo-2-phenoxypyridine is unique due to the specific positioning of the iodine and phenoxy groups, which confer distinct chemical reactivity and biological activity compared to its isomers and analogs. For instance, 2-Iodo-phenoxypyridine and 4-Iodo-phenoxypyridine have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

3-iodo-2-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVIVAQZNSROHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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